N-benzyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide
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Overview
Description
“N-benzyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the phthalazinone moiety: This step may involve the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Alkylation and benzylation: The final steps may involve alkylation and benzylation reactions to introduce the ethyl and benzyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl and ethyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound may have several applications in scientific research:
Medicinal Chemistry: Potential use as an antibiotic or antifungal agent due to its sulfonamide group.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antibacterial effects. The compound may interact with enzymes or receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Uniqueness
The unique structure of “N-benzyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” with its multiple functional groups may offer distinct biological activities and chemical reactivity compared to simpler sulfonamides.
Properties
Molecular Formula |
C26H31N3O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-benzyl-2-ethyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H31N3O3S/c1-4-20-15-16-21(25-22-13-9-10-14-23(22)26(30)29(5-2)27-25)17-24(20)33(31,32)28(3)18-19-11-7-6-8-12-19/h6-8,11-12,15-17H,4-5,9-10,13-14,18H2,1-3H3 |
InChI Key |
AOHMQJHKHNAWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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